

# An In-depth Technical Guide to Vinfluunine Ditartrate: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vinflunine is a third-generation, semi-synthetic bis-indole alkaloid of the vinca class, derived from its predecessor, vinorelbine.[1] It is a novel microtubule inhibitor distinguished by the presence of two fluorine atoms, a modification achieved through superacidic chemistry.[2] This structural alteration contributes to its distinct pharmacological profile, including its mechanism of action and reduced neurotoxicity compared to other vinca alkaloids.[1] Vinflunine ditartrate is the salt form used in the commercially available formulation, Javlor®, which is indicated for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen. This guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of vinflunine ditartrate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

### **Chemical Structure and Identification**

**Vinflunine** is a complex molecule with a core structure derived from the coupling of two indole alkaloids, catharanthine and vindoline. The ditartrate salt is formed by the reaction of **vinflunine** with two equivalents of L-tartaric acid.



Identifier	Value	
IUPAC Name	methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.0 <sup>3</sup> , <sup>11</sup> .0 <sup>4</sup> , <sup>9</sup> ]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-	
	methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0 <sup>1</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>16</sup> , <sup>19</sup> ]nonadeca -2,4,6,13-tetraene-10-carboxylate;bis[(2R,3R)-2,3-dihydroxybutanedioic acid]	
CAS Number	194468-36-5	
Chemical Formula	C53H66F2N4O20	
Molecular Weight	1117.1 g/mol	

# **Physicochemical Properties**

The physicochemical properties of **vinflunine** ditartrate are crucial for its formulation, delivery, and pharmacokinetic profile.



Property	Value	Reference
Physical State	Solid, powder	[3]
Color	White to light beige	
Melting Point	>244 °C	_
Solubility	Soluble in DMSO and methanol. Water solubility is sufficient for intravenous formulation.	
рКа	Data not available. As a vinca alkaloid, it possesses basic nitrogen atoms, making it a weak base.	
Stability	The diluted solution for infusion is physically and chemically stable for up to 6 days when stored in a refrigerator (2°C-8°C) and protected from light, or for up to 24 hours at 25°C.	[4]

### **Mechanism of Action and Signaling Pathway**

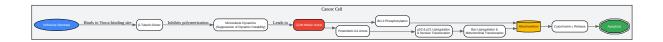
**Vinflunine** exerts its cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules. Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division.

**Vinflunine** binds to the vinca-binding site on β-tubulin, which is located at the interface between two tubulin dimers.[1] This binding inhibits tubulin polymerization, leading to a disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents, **vinflunine** does not cause microtubule depolymerization at therapeutic concentrations but rather suppresses their dynamic instability. This results in a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]



The apoptotic cascade initiated by **vinflunine**-induced mitotic arrest involves a postmitotic G1 arrest and the mitochondrial pathway. This is characterized by an increase in the expression and nuclear translocation of p53 and p21. The process converges on the mitochondria, leading to the release of cytochrome c. The modulation of Bcl-2 family proteins, such as the upregulation and mitochondrial translocation of Bax and the phosphorylation of Bcl-2, plays a crucial role in this process.

Below is a diagram illustrating the signaling pathway of **vinflunine**'s mechanism of action.



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Vinflunine's mechanism of action leading to apoptosis.

## **Experimental Protocols**

Accurate and reproducible analytical methods are essential for the characterization and quantification of **vinflunine** ditartrate in both bulk drug substance and biological matrices.

#### **High-Performance Liquid Chromatography (HPLC)**

A validated HPLC method is crucial for purity assessment and quantification.[5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Cyano column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5]
- Mobile Phase: A mixture of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol), isocratically delivered.
- Flow Rate: Typically 1.0 mL/min.



- Detection: UV detection at 268 nm.[5]
- Sample Preparation:
  - Accurately weigh and dissolve the vinflunine ditartrate standard or sample in a suitable solvent (e.g., methanol).
  - For biological samples (e.g., blood), perform a liquid-liquid extraction under basic conditions using a solvent like diethyl ether, followed by a back-extraction with an acidic solution (e.g., 0.1 M HCl).[5]
  - Filter the final solution through a 0.45 μm filter before injection.
- Analysis: Inject a defined volume (e.g., 20 μL) of the prepared sample into the HPLC system.
  The retention time and peak area are used for identification and quantification, respectively, against a standard curve.

# **Liquid Chromatography-Tandem Mass Spectrometry** (LC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS method is preferred.

- Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method described above, often with adjustments to the mobile phase to ensure compatibility with the MS detector.
- Mass Spectrometry Parameters:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for vinflunine and its metabolites (if required) are monitored.



- Sample Preparation: Similar to the HPLC method, with protein precipitation often being a key step for biological samples.
- Analysis: The high selectivity of MS/MS allows for accurate quantification even at very low concentrations.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **vinflunine** ditartrate. Due to the complexity of the molecule, a combination of 1D and 2D NMR experiments is necessary. The following is a representative protocol based on the analysis of the closely related vinorelbine.[1]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Sample Preparation: Dissolve an appropriate amount of **vinflunine** ditartrate in a deuterated solvent (e.g., methanol-d<sub>4</sub> or chloroform-d).
- Experiments:
  - ¹H NMR: To observe the proton signals and their multiplicities.
  - 13C NMR: To identify the carbon skeleton.
  - 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of all signals in the complex spectra.
  - NOESY: To investigate the spatial proximity of protons and gain insights into the molecule's conformation in solution.
- Data Processing: The acquired data is processed using specialized software to obtain the final spectra for analysis and structural confirmation.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### Foundational & Exploratory



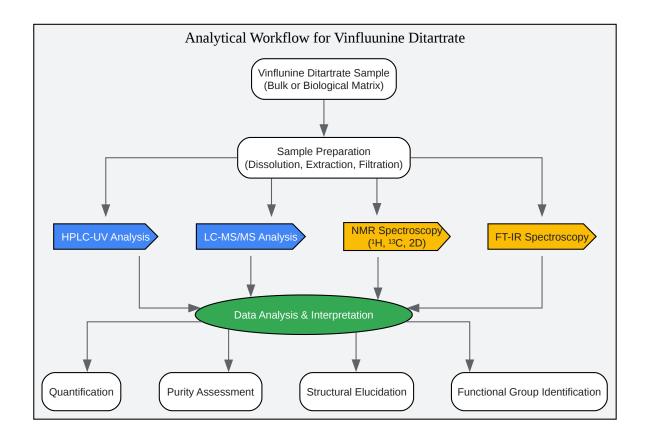


FT-IR spectroscopy provides information about the functional groups present in the **vinflunine** ditartrate molecule.

- Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
- Sample Preparation: A small amount of the powdered vinflunine ditartrate is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm<sup>-1</sup>).
- Analysis: The resulting spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule, such as C=O (esters), O-H (hydroxyls), C-N (amines), C-F (fluoroalkyl), and aromatic C=C bonds. This provides a unique fingerprint of the molecule.

Below is a diagram representing a general experimental workflow for the analysis of **vinflunine** ditartrate.





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General experimental workflow for **vinflunine** ditartrate analysis.

#### Conclusion

**Vinflunine** ditartrate is a significant advancement in the vinca alkaloid class of chemotherapeutic agents. Its unique chemical structure, resulting from targeted fluorination, imparts a distinct profile of activity and safety. A thorough understanding of its chemical and physical properties, as well as the application of robust analytical methodologies, is paramount for its successful development, manufacturing, and clinical application. This guide provides a foundational resource for professionals engaged in the research and development of this important anticancer drug.



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